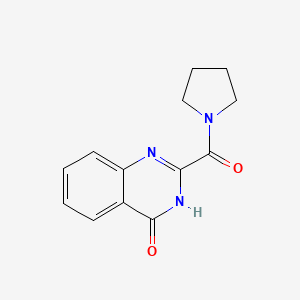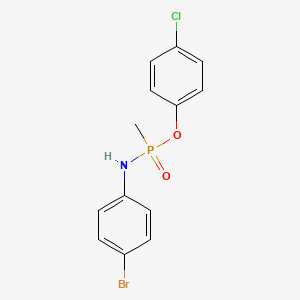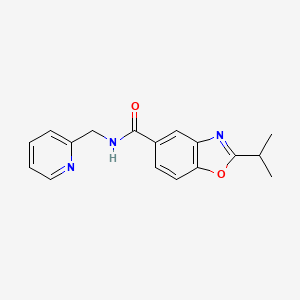
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPQ belongs to the quinazolinone family and is structurally similar to other quinazolinone derivatives such as gefitinib and erlotinib, which are used in cancer treatment. PPQ has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用機序
The exact mechanism of action of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone is not fully understood. However, it is believed that 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone exerts its biological effects by modulating various signaling pathways in the body. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Furthermore, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to modulate the activity of various enzymes involved in neurotransmitter synthesis and metabolism, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been found to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes. In animal models, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been shown to improve cognitive function and reduce neuronal damage in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone also has some toxicity at high doses, which can limit its therapeutic potential.
将来の方向性
There are several future directions for 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone research. One area of interest is the development of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone and its potential interactions with other drugs. Overall, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has shown great promise as a potential therapeutic agent and warrants further investigation.
合成法
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone can be synthesized through a one-pot reaction involving the condensation of anthranilic acid with pyrrolidine and 2-nitrobenzaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone in high yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
特性
IUPAC Name |
2-(pyrrolidine-1-carbonyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-9-5-1-2-6-10(9)14-11(15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUBUXYPDESGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)
![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)

![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6113639.png)
![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)

![2,6-bis(2-hydroxy-5-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6113657.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
